C.I. Direct Red 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

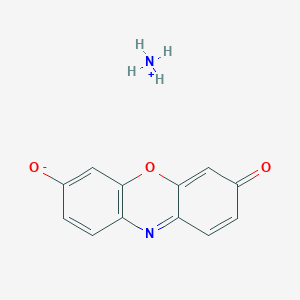

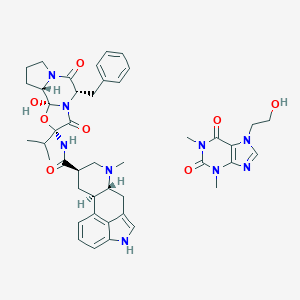

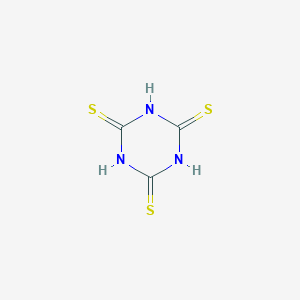

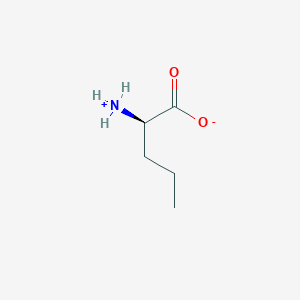

4-amino-3-[4-[4-[(1-amino-4-sulfo-2-naphthalenyl)azo]-3-methylphenyl]-2-methylphenyl]azo-1-naphthalenesulfonic acid is a substituted aniline and a member of biphenyls.

作用机制

Target of Action

Benzopurpurine 4B is primarily used as a biological stain and pH indicator It interacts with various biological materials, allowing for the visualization of cellular structures and processes

Mode of Action

The mode of action of Benzopurpurine 4B is largely based on its chemical structure and properties. As an azo dye, it contains azo groups (-N=N-) that can form complexes with various biological materials, enabling it to function as a stain . Additionally, its ability to indicate pH is likely due to changes in its chemical structure under different pH conditions .

Pharmacokinetics

Information on the pharmacokinetics of Benzopurpurine 4B is limited. Its solubility in water, acetone, ethanol, sodium hydroxide, and sulfuric acid suggests that it may be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzopurpurine 4B and their impact on its bioavailability require further investigation.

Result of Action

The primary result of Benzopurpurine 4B’s action is its ability to stain biological materials, providing a visual contrast that aids in the examination of cellular structures and processes . Additionally, its use as a pH indicator allows for the measurement of pH in various environments .

Action Environment

The action of Benzopurpurine 4B can be influenced by various environmental factors. For instance, its effectiveness as a photocatalytic degradation agent can vary depending on conditions such as irradiation time, pH solution, initial dye concentration, amount of catalyst, and light intensity . These factors can affect the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Benzopurpurine 4B is a dis-azo dye . It is soluble in water (20 mg/ml), acetone, ethanol (3 mg/ml), sodium hydroxide, and sulfuric acid

Cellular Effects

It is known to be used as a biological stain, which suggests it may interact with certain cellular structures or molecules to produce a color change

Molecular Mechanism

It is known to form oblong islands with a highly ordered inner structure yet incommensurate with the underlying calcite (10.4) surface . Molecular dynamics and free energy calculations provide insights by showing that Benzopurpurine 4B molecules do not anchor to the surface directly but instead assemble on top of the second hydration layer .

Temporal Effects in Laboratory Settings

It has been used in photocatalytic degradation studies, where it was found to degrade under UV-A light at different operating conditions .

Metabolic Pathways

It is known that Benzopurpurine 4B is a dis-azo dye

Transport and Distribution

It is soluble in water, which suggests it could be transported through aqueous environments within the body .

属性

CAS 编号 |

992-59-6 |

|---|---|

分子式 |

C34H28N6NaO6S2 |

分子量 |

703.7 g/mol |

IUPAC 名称 |

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46); |

InChI 键 |

CPFOJQGJGDAWLH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |

规范 SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N.[Na] |

颜色/形态 |

BROWN POWDER Dark-red powde |

熔点 |

554 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

992-59-6 |

物理描述 |

Direct red 2 is a brown to dark red powder. (NTP, 1992) |

Pictograms |

Health Hazard |

溶解度 |

less than 1 mg/mL at 61° F (NTP, 1992) SOL IN WATER, SODIUM HYDROXIDE, SULFURIC ACID, ETHANOL, ACETONE, CELLOSOLVE; PRACTICALLY INSOL IN OTHER ORGANIC SOLVENTS 20 mg/ml in water; 70 mg/ml in 2-methoxyethanol; 3 mg/ml in ethanol |

同义词 |

enzopurpurine 4B C.I. direct red 2 direct red 2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)